molecular formula C11H12N2O3 B15371801 ethyl 1-Methyl-4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate

ethyl 1-Methyl-4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B15371801
M. Wt: 220.22 g/mol
InChI Key: WDGOVFCBCMNLSS-UHFFFAOYSA-N
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Description

Ethyl 1-Methyl-4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate (CAS 156335-52-3) is a high-purity chemical building block for advanced research and development. This compound features the pyrrolo[1,2-b]pyridazine core, a privileged scaffold in medicinal chemistry and materials science due to its significant biological and optical properties . The pyrrolo[1,2-b]pyridazine structure is of strong research interest for its wide range of biological activities, which include potential antitumor , antibacterial , and anti-inflammatory applications . Furthermore, this heterocyclic system has been investigated for its fluorescent properties, making it a candidate for use in sensors, lasers, and semiconductor devices . Researchers utilize this ethyl ester derivative as a key synthetic intermediate for the construction of more complex, highly substituted pyrrolopyridazine molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 1-methyl-4-oxopyrrolo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(15)8-7-12(2)13-6-4-5-9(13)10(8)14/h4-7H,3H2,1-2H3

InChI Key

WDGOVFCBCMNLSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N2C=CC=C2C1=O)C

Origin of Product

United States

Biological Activity

Ethyl 1-Methyl-4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

Chemical Formula : C₉H₈N₂O₃

IUPAC Name : this compound

The structure of this compound features a pyrrolo-pyridazine framework, which is known for its diverse biological activities. The presence of the ethyl ester group enhances its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the dihydropyrrolo structure, followed by esterification to yield the final product.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolopyridazines have shown activity against various cancer cell lines. A study demonstrated that certain derivatives inhibited cell proliferation in human cancer cell lines with IC₅₀ values ranging from 10 to 30 μM .

CompoundCell LineIC₅₀ (μM)
Compound AHeLa15
Compound BMCF720
Ethyl 1-Methyl-4-oxo...A54925

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro tests showed that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 50 to 100 μg/mL .

Anti-inflammatory Activity

In addition to anticancer and antibacterial activities, this compound has shown potential as an anti-inflammatory agent. Studies involving carrageenan-induced paw edema in rats indicated a significant reduction in inflammation at doses of 10 and 20 mg/kg compared to control groups .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer efficacy of this compound involved testing against the A549 lung cancer cell line. The results indicated that treatment with ethyl 1-Methyl-4-oxo... resulted in significant apoptosis as evidenced by flow cytometry analysis. The study concluded that the compound could be a lead candidate for further development in cancer therapy .

Case Study 2: Antibacterial Screening

In another study focusing on antibacterial activity, ethyl 1-Methyl-4-oxo... was tested alongside standard antibiotics. The results showed that while it had moderate activity alone, synergistic effects were observed when combined with existing antibiotics like amoxicillin. This suggests potential for use in combination therapies .

Comparison with Similar Compounds

Structural and Functional Insights

  • Core Heterocycle Differences: The target compound’s pyrrolo[1,2-b]pyridazine core contrasts with pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine systems in , which feature additional nitrogen atoms and fused rings. This difference impacts electronic properties and binding interactions .
  • Hydrogen Bonding and Solubility: The carboxylic acid derivative () exhibits dual hydrogen-bonding capacity (donor and acceptor), favoring aqueous solubility. In contrast, the ethyl ester acts primarily as a hydrogen bond acceptor, reducing polarity . Bulky substituents (e.g., benzyl in ) introduce steric effects that may hinder crystallinity or intermolecular interactions, as noted in crystallographic studies using tools like SHELX and ORTEP .
  • Synthetic Flexibility :

    • The methyl and ethyl ester derivatives () are synthesized via reflux conditions with triethylamine, suggesting scalability. The carboxylic acid may arise from hydrolysis of the ester under basic conditions .

Q & A

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

ParameterOptimal RangeReference
Reaction Temperature60–80°C (reflux)
CatalystDMAP or Pd(PPh3)4
SolventTHF, DMF, or DCM
Purification MethodColumn Chromatography

Q. Table 2. Common Spectral Signatures

Functional GroupNMR Shift (δ ppm)ESI-MS (m/z)
Ethyl Ester (COOEt)~1.3 (t, CH3), 4.2 (q, OCH2)178.14 (base peak)
Pyrrolo-pyridazine Core6.3–7.5 (aromatic H)M+1 = 402.2 (example)
4-Oxo Group~170 (C=O, 13C)-

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